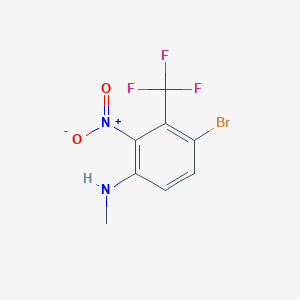
4-bromo-N-méthyl-2-nitro-3-(trifluorométhyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a nitro group, a trifluoromethyl group, and a methylated nitrogen atom attached to a benzene ring
Applications De Recherche Scientifique
4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Mode of Action
The mode of action of 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline involves several steps. The compound may undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The nitro group can be converted to an amine, and the bromine atom can participate in various reactions . The trifluoromethyl group may also play a role in the compound’s interactions with its targets .
Biochemical Pathways
For instance, its conversion from a nitro group to an amine could impact pathways involving nitrogen-containing compounds .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be absorbed in the body to some extent
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be performed using bromine or a bromine source in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-bromo-N-methyl-2-amino-3-(trifluoromethyl)aniline .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Lacks the methyl group on the nitrogen atom.
2-Nitro-4-(trifluoromethyl)aniline: Different substitution pattern on the benzene ring
Uniqueness
4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern and the presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methyl) groups. This combination can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-13-5-3-2-4(9)6(8(10,11)12)7(5)14(15)16/h2-3,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRRKFAGJLOFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)

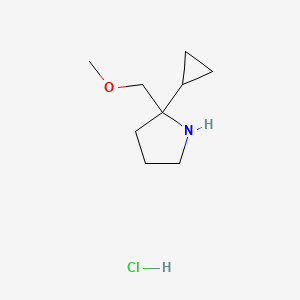
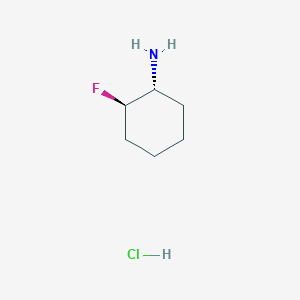



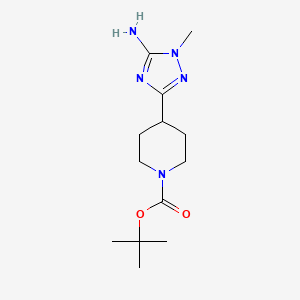
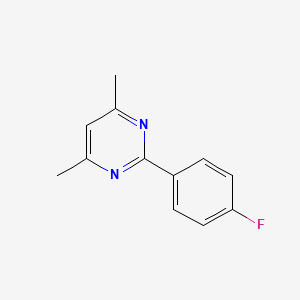


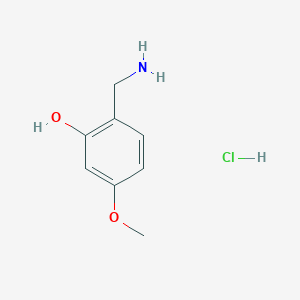

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)
